molecular formula C11H11F3N2O B6615971 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 1469787-90-3

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6615971
CAS No.: 1469787-90-3
M. Wt: 244.21 g/mol
InChI Key: JDILHGZRKQHQHL-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a 5-amino group and a trifluoroethanone moiety at the 2-position. The amino group at position 5 may influence solubility and intermolecular interactions compared to analogs with substituents at other positions (e.g., 7-amino derivatives) .

Properties

IUPAC Name

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15/h1-3H,4-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDILHGZRKQHQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoroethyl group.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation products include corresponding ketones or carboxylic acids.

  • Reduction products may yield corresponding alcohols or amines.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives with Varied Substituents

  • N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) Core Structure: Tetrahydroisoquinoline with acetamide and benzyl groups. Key Differences: Lacks the trifluoroethanone group but includes a methoxy-substituted arylalkyl side chain. Synthesis: 76% yield via alkylation with 1-iodoethane . Relevance: Demonstrates the impact of bulky substituents on receptor selectivity (orexin-1 antagonism) .
  • 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one Core Structure: Partially unsaturated isoquinoline (3,4-dihydro) with a 7-amino group. Key Differences: Reduced saturation (3,4-dihydro vs. 1,2,3,4-tetrahydro) and amino group position (7 vs. 5). Properties: Molecular weight 244.22, 98% purity; synthesis likely involves acylation of the corresponding amine .

Heterocyclic Trifluoroethanone Derivatives

  • 1-(5-Ethenyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2,2-trifluoroethan-1-one Core Structure: Tetrahydropyridine with an ethenyl group. Key Differences: Pyridine core instead of isoquinoline; ethenyl substituent may confer distinct reactivity. Synthesis: Not detailed in evidence, but commercial availability (CAS 875138-36-6) indicates established routes .
  • 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (4d)

    • Core Structure : Dihydropyran.
    • Synthesis : 86% yield via Friedel-Crafts acylation using trifluoroacetic anhydride .
    • Spectroscopy : IR C=O stretch at ~1700 cm⁻¹, consistent with trifluoroacetyl ketones .

Aromatic Trifluoroethanone Derivatives

  • 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one

    • Core Structure : Bromophenyl group.
    • Properties : Boiling point 230°C (predicted), density 1.645 g/mL.
    • Applications : Intermediate in synthesis; electronic effects of bromine may enhance electrophilicity of the ketone .
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one (S13)

    • Synthesis : Includes oxime formation (S14), highlighting reactivity of the trifluoroacetyl group .

Comparative Data Table

Compound Name Core Structure Substituents Synthesis Yield Key Spectral Data Reference
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one Tetrahydroisoquinoline 5-Amino, 2-trifluoroacetyl Not reported Not available
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-...acetamide (30) Tetrahydroisoquinoline Methoxyaryl, acetamide 76% HRMS confirmed
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one Dihydroisoquinoline 7-Amino, 2-trifluoroacetyl Not reported MW 244.22, 98% purity
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (4d) Dihydropyran Trifluoroacetyl 86% IR C=O at 1700 cm⁻¹
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one Bromophenyl Trifluoroacetyl Not reported Boiling point 230°C, density 1.645

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